Cas no 175204-36-1 (2-(4-(Trifluoromethoxy)phenoxy)acetohydrazide)
2-(4-(Trifluoromethoxy)phenoxy)acetohydrazide Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-(Trifluoromethoxy)phenoxy)acetohydrazide
- 2-(4-(TrifluoroMethoxy)phenoxy)acetylhydrazide
- 2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide
- 2-[4-(trifluoromethoxy)phenoxy]ethanohydrazide
- 4-(TRIFLUOROMETHOXY)PHENOXYACETIC ACID HYDRAZIDE
- Acetic acid,2-[4-(trifluoromethoxy)phenoxy]-, hydrazide
- HMS558D13
- BUTTPARK 37\06-94
- 4-(TRIFLUOROMETHOXY)PHENOXYACETIC HYDRAZIDE
- SB85928
- CS-0081154
- SCHEMBL4036999
- MFCD00052355
- 175204-36-1
- FT-0616897
- MS-10636
- DTXSID50380465
- A811913
- Maybridge1_005887
- D74295
- CCG-50038
- AKOS022168997
- 2-[4(trifluoromethoxy)phenoxy]acetohydrazide
- SR-01000639447-1
- Acetic acid, 2-[4-(trifluoromethoxy)phenoxy]-, hydrazide
- 4-(Trifluoromethoxy)phenoxyacetichydrazide97%
- 4-(Trifluoromethoxy)phenoxyacetic hydrazide 97%
- 4-(TRIFLUOROMETHOXY)PHENOXYACETIC ACIDHYDRAZIDE
- DB-004876
-
- MDL: MFCD00052355
- Inchi: 1S/C9H9F3N2O3/c10-9(11,12)17-7-3-1-6(2-4-7)16-5-8(15)14-13/h1-4H,5,13H2,(H,14,15)
- InChI Key: LBBKIDVFMPXFOD-UHFFFAOYSA-N
- SMILES: FC(OC1C=CC(=CC=1)OCC(NN)=O)(F)F
Computed Properties
- Exact Mass: 250.05700
- Monoisotopic Mass: 250.05652664g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 6
- Complexity: 252
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 73.6Ų
Experimental Properties
- Melting Point: 130 °C
- Boiling Point: 379.2°C at 760 mmHg
- PSA: 73.58000
- LogP: 2.04510
2-(4-(Trifluoromethoxy)phenoxy)acetohydrazide Security Information
- Hazard Statement: Irritant
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S37/39
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Storage Condition:Sealed in dry,2-8°C
- Safety Term:S26;S37/39
2-(4-(Trifluoromethoxy)phenoxy)acetohydrazide Customs Data
- HS CODE:2928000090
- Customs Data:
China Customs Code:
2928000090Overview:
2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
2-(4-(Trifluoromethoxy)phenoxy)acetohydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 017468-250mg |
4-(Trifluoromethoxy)phenoxyacetic acid hydrazide |
175204-36-1 | 250mg |
£85.00 | 2022-03-01 | ||
| Fluorochem | 017468-1g |
4-(Trifluoromethoxy)phenoxyacetic acid hydrazide |
175204-36-1 | 1g |
£167.00 | 2022-03-01 | ||
| Apollo Scientific | PC7439PC-250mg |
4-(Trifluoromethoxy)phenoxyacetic hydrazide |
175204-36-1 | 97% | 250mg |
£15.00 | 2024-05-25 | |
| Apollo Scientific | PC7439PC-1g |
4-(Trifluoromethoxy)phenoxyacetic hydrazide |
175204-36-1 | 97% | 1g |
£30.00 | 2024-05-25 | |
| abcr | AB112802-250 mg |
4-(Trifluoromethoxy)phenoxyacetic acid hydrazide, 97%; . |
175204-36-1 | 97% | 250 mg |
€93.40 | 2023-07-20 | |
| abcr | AB112802-1 g |
4-(Trifluoromethoxy)phenoxyacetic acid hydrazide, 97%; . |
175204-36-1 | 97% | 1 g |
€146.80 | 2023-07-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1151794-1g |
2-(4-(Trifluoromethoxy)phenoxy)acetohydrazide |
175204-36-1 | 97% | 1g |
¥856 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1151794-5g |
2-(4-(Trifluoromethoxy)phenoxy)acetohydrazide |
175204-36-1 | 97% | 5g |
¥2775 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1151794-10g |
2-(4-(Trifluoromethoxy)phenoxy)acetohydrazide |
175204-36-1 | 97% | 10g |
¥4031 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1151794-25g |
2-(4-(Trifluoromethoxy)phenoxy)acetohydrazide |
175204-36-1 | 97% | 25g |
¥8941 | 2023-04-15 |
2-(4-(Trifluoromethoxy)phenoxy)acetohydrazide Related Literature
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on 2-(4-(Trifluoromethoxy)phenoxy)acetohydrazide
Introduction to 2-(4-(Trifluoromethoxy)phenoxy)acetohydrazide (CAS No. 175204-36-1) in Modern Chemical Biology and Medicinal Chemistry
2-(4-(Trifluoromethoxy)phenoxy)acetohydrazide, identified by its Chemical Abstracts Service (CAS) number 175204-36-1, is a specialized organic compound that has garnered significant attention in the realms of chemical biology and medicinal chemistry. This compound, characterized by its unique structural motifs—including a trifluoromethoxy-substituted phenyl ring and an acetohydrazide moiety—has emerged as a versatile intermediate in the synthesis of bioactive molecules. Its structural features not only contribute to its reactivity but also open up diverse possibilities for its application in drug discovery and molecular research.
The presence of the trifluoromethoxy group in the aromatic ring is a key factor that enhances the compound's pharmacological potential. Fluoro substitution, particularly at the C-3 or C-5 position of the phenyl ring, is widely recognized for its ability to modulate metabolic stability, lipophilicity, and binding affinity. In the context of 2-(4-(Trifluoromethoxy)phenoxy)acetohydrazide, this substitution likely contributes to improved solubility and bioavailability, which are critical parameters for pharmaceutical candidates. Furthermore, the hydrazide functionality provides a reactive site for further derivatization, enabling the construction of more complex scaffolds.
Recent advancements in computational chemistry and high-throughput screening have facilitated the exploration of 2-(4-(Trifluoromethoxy)phenoxy)acetohydrazide as a lead compound for therapeutic intervention. Studies have demonstrated its potential in modulating enzyme activity and interacting with biological targets relevant to inflammatory diseases, cancer, and neurodegenerative disorders. The hydrazide moiety, in particular, has been extensively studied for its role in forming covalent bonds with biomolecules, a strategy that has shown promise in developing targeted therapies.
In the field of medicinal chemistry, the synthesis of analogs derived from 2-(4-(Trifluoromethoxy)phenoxy)acetohydrazide has been a focal point. By systematically modifying substituents on the phenyl ring or altering the acetohydrazide group, researchers aim to optimize pharmacokinetic profiles while maintaining or enhancing biological activity. For instance, modifications such as halogenation or methylation can fine-tune electronic properties and influence receptor binding. These structural modifications are often guided by insights from crystallographic studies and molecular dynamics simulations, which provide detailed insights into how small changes in structure can significantly impact biological function.
The integration of 2-(4-(Trifluoromethoxy)phenoxy)acetohydrazide into drug development pipelines has been supported by its compatibility with various synthetic methodologies. Its versatility allows for facile functionalization through nucleophilic substitution reactions, cross-coupling reactions, and condensation processes. This adaptability is particularly valuable in late-stage functionalization strategies, where compounds are further elaborated to achieve desired pharmacological properties. Additionally, the compound's stability under standard storage conditions makes it a practical choice for industrial applications in pharmaceutical manufacturing.
From a chemical biology perspective, 2-(4-(Trifluoromethoxy)phenoxy)acetohydrazide serves as a valuable tool for investigating signaling pathways and molecular mechanisms. Its ability to interact with enzymes such as kinases and phosphodiesterases underscores its potential utility in probing cellular processes. Moreover, its hydrazide group can participate in redox-based interactions, offering insights into oxidative stress-related diseases. Such applications highlight the compound's role beyond mere intermediates but as active participants in biological assays.
The growing interest in fluorinated compounds like 2-(4-(Trifluoromethoxy)phenoxy)acetohydrazide is also driven by their unique physicochemical properties. Fluoro groups enhance metabolic stability by resisting hydrolysis and oxidation, which can prolong drug action and reduce dosing frequency. This characteristic is particularly advantageous in chronic disease management where sustained therapeutic levels are essential. As computational methods improve, virtual screening campaigns have identified novel derivatives of this compound that exhibit enhanced binding affinities to therapeutic targets.
In conclusion,2-(4-(Trifluoromethoxy)phenoxy)acetohydrazide (CAS No. 175204-36-1) represents a significant advancement in synthetic organic chemistry with broad implications for drug discovery and molecular biology research. Its structural features—particularly the trifluoromethoxy substituent and hydrazide functionality—make it a promising candidate for developing next-generation therapeutics. Ongoing research continues to uncover new applications and derivatives of this compound, reinforcing its importance as a cornerstone molecule in modern chemical biology.
175204-36-1 (2-(4-(Trifluoromethoxy)phenoxy)acetohydrazide) Related Products
- 72220-50-9(2-(4-(Trifluoromethoxy)phenoxy)acetic acid)
- 10017-53-5(2-(3-Methylphenoxy)acetamide)
- 175204-37-2(2-(4-(Trifluoromethoxy)phenoxy)propanehydrazide)
- 107967-88-4(2-(2-Methoxyphenoxy)acetohydrazide)
- 175277-18-6(4-(Trifluoromethoxy)benzoic Acid Hydrazide)
- 621-88-5(Phenoxyacetamide)
- 1737-62-8(4-Fluorophenoxyacetic acid hydrazide)
- 75129-74-7(4-Nitrophenoxyacetic acid hydrazide)
- 183427-87-4(2-(2-METHOXYPHENOXY)ACETAMIDE)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)